molecular formula C11H11BrO3 B1295866 Ethyl 2-bromo-3-oxo-3-phenylpropanoate CAS No. 55919-47-6

Ethyl 2-bromo-3-oxo-3-phenylpropanoate

Cat. No. B1295866
M. Wt: 271.11 g/mol
InChI Key: LYOCLQBWSNCBBN-UHFFFAOYSA-N
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Patent
US09227985B2

Procedure details

Ethyl benzoylacetate (0.27 mL, 1.6 mmol) [Fluka cat#12990] was dissolved in dimethyl sulfoxide (5.0 mL) at room temperature and the N-bromosuccinimide (0.30 g, 1.7 mmol) was added portion wise. The reaction mixture was stirred for 3 h and EtOAc was added and washed with water, water saturated sodium bicarbonate, brine, dried over magnesium sulfate and concentrated to give Ethyl 2-bromo-3-oxo-3-phenylpropanoate (0.40 g, 95%) as an oil %). LCMS calc. for C11H12BrO3 (M+H)+: m/z=271.0, 273.0. found: 271.0, 273.0.
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:15]N1C(=O)CCC1=O.CCOC(C)=O>CS(C)=O>[Br:15][CH:9]([C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
0.27 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, water saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC(C(=O)OCC)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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